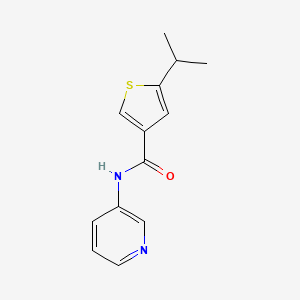
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the carboxamide group: This step usually involves the reaction of the thiophene derivative with an appropriate amine (in this case, pyridin-3-ylamine) under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Introduction of the propan-2-yl group: This can be done through alkylation reactions using reagents like isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LAH) or borane can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It can be studied for its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the propan-2-yl and pyridin-3-yl groups.
N-(pyridin-3-yl)thiophene-3-carboxamide: Similar structure but lacks the propan-2-yl group.
5-(propan-2-yl)thiophene-3-carboxamide: Similar structure but lacks the pyridin-3-yl group.
Uniqueness
5-(propan-2-yl)-N-(pyridin-3-yl)thiophene-3-carboxamide is unique due to the presence of both the propan-2-yl and pyridin-3-yl groups, which may confer specific biological activities or chemical properties that are not present in the similar compounds listed above.
Propiedades
IUPAC Name |
5-propan-2-yl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(2)12-6-10(8-17-12)13(16)15-11-4-3-5-14-7-11/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODFZIBCSAZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-{[1-(4-Chlorophenyl)-1H-pyrrol-2-YL]methylidene}-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4971464.png)
![4-[4-(3-chlorophenyl)triazol-1-yl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)piperidine-1-carboxamide](/img/structure/B4971480.png)
![2-methyl-5,6,7,8,9-pentahydrocyclohepta[1,2-d]1,3-oxazino[4,5-b]thiophen-4-one](/img/structure/B4971492.png)
![N'-[3-(dimethylamino)propyl]-N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4971499.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![propyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)
![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)
![N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4971535.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4971565.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
